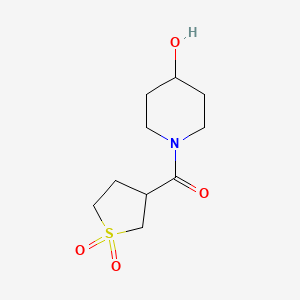
2,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide, also known as DMPB, is a synthetic compound that has gained attention due to its potential use in scientific research. This compound is a member of the pyrazole family and has a molecular weight of 248.32 g/mol.
作用機序
2,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide acts as a competitive antagonist of the glycine receptor, which means that it binds to the same site on the receptor as the endogenous ligand glycine and prevents its activation. This leads to a decrease in the inhibitory neurotransmission mediated by the glycine receptor, which can result in the enhancement of excitatory neurotransmission and the modulation of neuronal activity.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide has been shown to have anxiolytic and anticonvulsant effects in animal models, which suggest that it may have potential therapeutic applications in the treatment of anxiety disorders and epilepsy. It has also been reported to have sedative effects and to enhance the analgesic effects of opioids. However, further research is needed to fully understand the biochemical and physiological effects of 2,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide.
実験室実験の利点と制限
One advantage of using 2,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its selectivity for the glycine receptor, which makes it a useful tool for studying the role of this receptor in neuronal signaling. However, one limitation is its relatively low potency compared to other glycine receptor antagonists, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for research on 2,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide. One direction is to investigate its potential therapeutic applications in the treatment of anxiety disorders and epilepsy. Another direction is to explore its effects on other neurotransmitter systems and its potential use as a tool for studying neuronal signaling. Additionally, further research is needed to optimize its synthesis method and improve its potency and selectivity for the glycine receptor.
合成法
2,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide can be synthesized through a reaction between 2,5-dimethylbenzoic acid and 4-amino-1H-pyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or column chromatography. This synthesis method has been reported to yield 2,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide with a purity of over 98%.
科学的研究の応用
2,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of the glycine receptor, which is a type of ligand-gated ion channel that plays a key role in the inhibitory neurotransmission in the central nervous system. 2,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide has also been shown to have anxiolytic and anticonvulsant effects in animal models, which make it a promising candidate for the development of new drugs for the treatment of anxiety disorders and epilepsy.
特性
IUPAC Name |
2,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-3-4-9(2)11(5-8)12(16)15-10-6-13-14-7-10/h3-7H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVVBGKKFWSXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Fluoro-6-[3-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B7541786.png)











